

How to resolve co-eluting peaks with Diaveridine and its internal standard

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Compound of Interest

Compound Name: Diaveridine-D6

Cat. No.: B15562182

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Technical Support Center: Diaveridine Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chromatographic analysis of Diaveridine and its internal standard.

Troubleshooting Guide: Resolving Co-eluting Peaks of Diaveridine and its Internal Standard

Co-elution of an analyte and its internal standard (IS) can lead to inaccurate quantification in chromatographic assays. This guide provides a systematic approach to troubleshoot and resolve this issue.

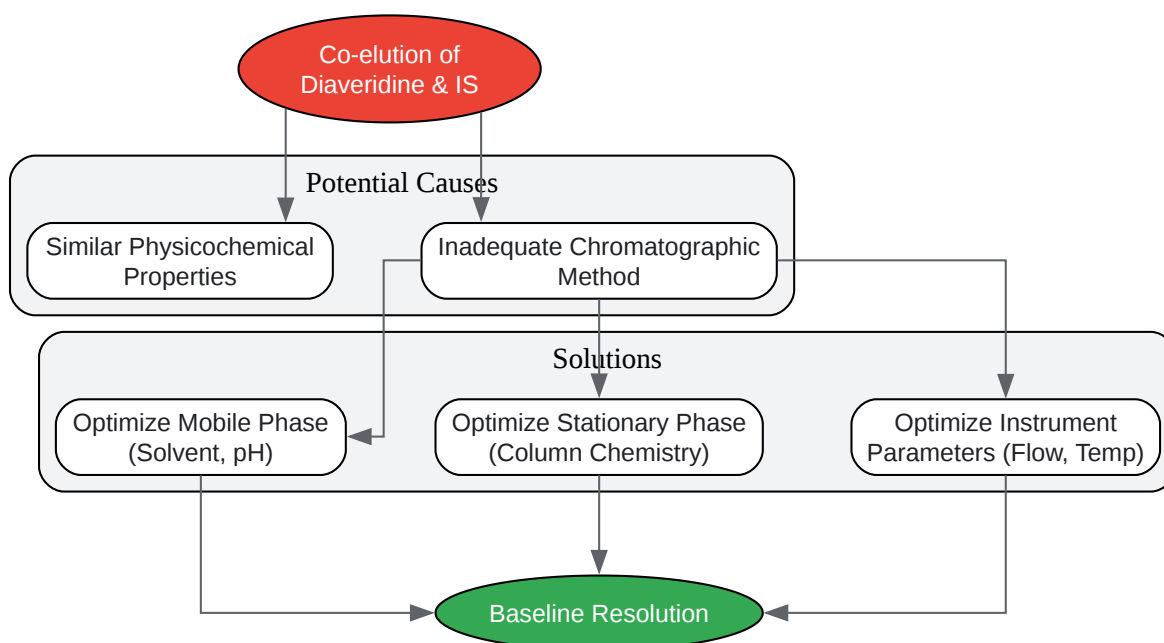
Initial Assessment

Before modifying your method, confirm that you are indeed observing co-elution.

- **Symptom:** A single, broad, or shouldered peak where two distinct peaks are expected for Diaveridine and its internal standard.
- **Confirmation:** If using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A shift in the ion ratios corresponding to Diaveridine and the internal standard across the peak profile is a strong indicator of co-elution.^[1]

Troubleshooting Workflow

Follow these steps to systematically address the co-elution issue.



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References

- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

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